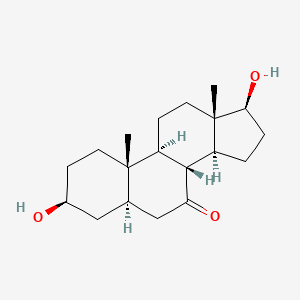

5alpha-Androstan-3beta,17beta-diol-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5alpha-Androstan-3beta,17beta-diol-7-one is a useful research compound. Its molecular formula is C19H30O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuroendocrinology and Brain Function

3β-Diol plays a critical role in modulating various brain functions, particularly through its interaction with estrogen receptors. Studies have shown that 3β-Diol can influence the hypothalamo-pituitary-adrenal (HPA) axis, which is crucial for stress response regulation.

- Mechanism of Action : Unlike traditional androgens that primarily act through androgen receptors (AR), 3β-Diol exhibits a moderate affinity for estrogen receptor beta (ERβ), suggesting its actions are mediated through this pathway rather than AR . This is particularly relevant in understanding how androgens can exert effects on non-reproductive functions such as stress reactivity.

- Research Findings : Research indicates that the administration of 3β-Diol can significantly reduce stress-induced secretion of corticosterone and adrenocorticotropic hormone (ACTH) in animal models. For instance, Lund et al. demonstrated that peripheral administration of 3β-Diol was as effective as DHT in inhibiting HPA axis reactivity during stress .

Stress Response Regulation

The ability of 3β-Diol to modulate the HPA axis has implications for understanding stress-related disorders.

- Experimental Evidence : In studies involving castrated male rats, local application of 3β-Diol to the paraventricular nucleus (PVN) resulted in reduced HPA reactivity, demonstrating its potential as a therapeutic target for stress-related conditions . Additionally, the effects of 3β-Diol were blocked by ER antagonists but not by AR antagonists, reinforcing its role as an ERβ agonist.

- Impact on Behavior : Beyond physiological changes, 3β-Diol has been linked to behavioral outcomes. For example, Osborne et al. found that treatment with 3β-Diol improved performance in cognitive tasks such as the Morris water maze, indicating its potential neuroprotective effects .

Implications in Neurodegenerative Diseases

Emerging research suggests that 3β-Diol may have protective roles against neurodegenerative diseases such as Alzheimer's.

- Association with Alzheimer's Disease : A study indicated that genetically predicted levels of 5alpha-androstan-3beta,17beta-diol disulfate were negatively associated with Alzheimer's disease risk . This suggests a potential neuroprotective role for this compound in mitigating the progression of neurodegenerative conditions.

Summary of Key Findings

The following table summarizes key findings related to the applications of 5alpha-Androstan-3beta,17beta-diol:

特性

CAS番号 |

28375-34-0 |

|---|---|

分子式 |

C19H30O3 |

分子量 |

306.4 g/mol |

IUPAC名 |

(3S,5R,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11-,12+,13+,14+,16+,17+,18+,19+/m1/s1 |

InChIキー |

JVEWXTLFKFWQPU-MJSJFWEFSA-N |

SMILES |

CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(C4)O)C |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4)O)C |

正規SMILES |

CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(C4)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。